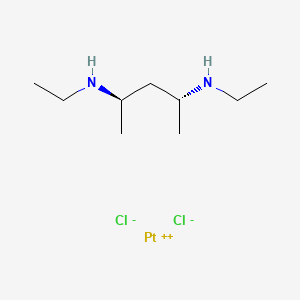
Dichloro-(R,R)-(N,N'-diethyl-2,4-pentanediamine)platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride is a platinum-based coordination compound. Platinum compounds have been extensively studied for their potential applications in various fields, including catalysis, medicine, and materials science. This particular compound is of interest due to its unique chiral properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride typically involves the coordination of (R,R)-N,N’-diethyl-2,4-pentanediamine with a platinum precursor, such as platinum(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production methods for platinum-based compounds often involve large-scale synthesis using similar coordination chemistry principles. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) species, while substitution reactions can produce a variety of platinum complexes with different ligands .
科学的研究の応用
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride has several scientific research applications:
作用機序
The mechanism of action of (R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride involves its interaction with biological molecules, such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s chiral nature may also influence its interaction with biological targets, potentially enhancing its selectivity and efficacy .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA adducts and inhibits DNA replication.
Carboplatin: A platinum compound with a similar mechanism of action to cisplatin but with reduced toxicity.
Uniqueness
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride is unique due to its chiral nature, which may provide advantages in terms of selectivity and reduced side effects compared to non-chiral platinum compounds.
特性
CAS番号 |
151436-58-7 |
|---|---|
分子式 |
C9H22Cl2N2Pt |
分子量 |
424.273 |
IUPAC名 |
(2R,4R)-2-N,4-N-diethylpentane-2,4-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C9H22N2.2ClH.Pt/c1-5-10-8(3)7-9(4)11-6-2;;;/h8-11H,5-7H2,1-4H3;2*1H;/q;;;+2/p-2/t8-,9-;;;/m1.../s1 |
InChIキー |
GRAOXLKMBXRSJW-YDVRIUSYSA-L |
SMILES |
CCNC(C)CC(C)NCC.[Cl-].[Cl-].[Pt+2] |
同義語 |
dichloro(N,N-diethyl-2,4-pentanediamine)platinum(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















